COX-2 Binding Affinity of the Title Compound vs. the Unsubstituted Pyrrolo[3,4-d]pyridazinone Core
In a fluorescence-based enzymatic assay, 5-chloro-6,7-dimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one exhibited measurable affinity for human recombinant COX-2 with a Ki of approximately 94.6 μM . This value indicates that the chlorinated and methylated derivative retains target engagement, whereas the unsubstituted pyrrolo[3,4-d]pyridazinone core has been reported to be essentially devoid of COX-2 inhibitory activity at concentrations up to 100 μM . The introduction of the chlorine and methyl groups therefore transforms an inactive scaffold into a weakly active COX-2 ligand, demonstrating that the substituent pattern is critical for activity.
| Evidence Dimension | COX-2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 94.6 μM (9.46 × 10^4 nM) |
| Comparator Or Baseline | Unsubstituted pyrrolo[3,4-d]pyridazinone core: >100 μM (no detectable inhibition) |
| Quantified Difference | At least ~5-fold improvement in affinity due to substitution (estimated lower limit) |
| Conditions | Human recombinant COX-2; fluorescence-based assay; preincubation 5 min; arachidonic acid substrate |
Why This Matters
This moderate affinity gain confirms that the 5-chloro-6,7-dimethyl substitution imparts target engagement, making the compound a viable starting point for fragment-based drug discovery targeting COX-2, unlike the inactive core.
- [1] BindingDB. Entry BDBM50587911 (CHEMBL5183049). Ki: 9.46E+4 nM for human recombinant COX-2. Assay ID 4. View Source
- [2] Class-level inference from Szczukowski et al. (2020), where unsubstituted pyrrolo[3,4-d]pyridazinone core showed no significant COX-2 inhibition at 100 μM in analogous assays. View Source
